molecular formula C18H17NO B1605123 N-(4-Ethoxyphenyl)naphthalen-1-amine CAS No. 6364-00-7

N-(4-Ethoxyphenyl)naphthalen-1-amine

Cat. No. B1605123
M. Wt: 263.3 g/mol
InChI Key: FMRXMCKJBASAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04067903

Procedure details

288 parts of α-naphthol, 411 parts of p-phenetidine and 10 parts of triphenyl phosphite are mixed and heated to 220° C. At this temperature, the elimination of water commences. In the course of 8 hours, the reaction temperature rises to 250° C, at which stage the reaction has ended. 36 parts of water are removed. After removing excess p-phenetidine, N-p-ethoxy-phenyl-α-naphthylamine distils at a boiling point of 233° - 235° C/5 mm Hg. 510 parts of end product of melting point 73° - 75° C are obtained. This corresponds to a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:12][CH2:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([NH2:21])=[CH:19][CH:20]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[CH2:13]([O:14][C:15]1[CH:16]=[CH:17][C:18]([NH:21][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[CH:19][CH:20]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
rises to 250° C, at which stage
CUSTOM
Type
CUSTOM
Details
36 parts of water are removed
CUSTOM
Type
CUSTOM
Details
After removing excess p-phenetidine, N-p-ethoxy-phenyl-α-naphthylamine
CUSTOM
Type
CUSTOM
Details
distils at a boiling point of 233° - 235° C/5 mm Hg
CUSTOM
Type
CUSTOM
Details
510 parts of end product of melting point 73° - 75° C are obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)NC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.